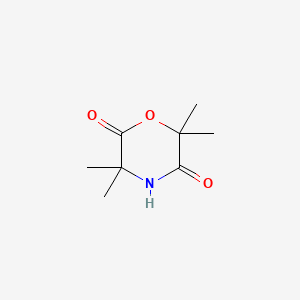

3,3,6,6-Tetramethylmorpholine-2,5-dione

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3,6,6-tetramethylmorpholine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-7(2)6(11)12-8(3,4)5(10)9-7/h1-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRBACLJPUACFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(C(=O)O1)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235508 | |

| Record name | 3,3,6,6-Tetramethylmorpholine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86366-52-1 | |

| Record name | 3,3,6,6-Tetramethyl-2,5-morpholinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86366-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,6,6-Tetramethylmorpholine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086366521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,6,6-Tetramethylmorpholine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,6,6-tetramethylmorpholine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,6,6-TETRAMETHYLMORPHOLINE-2,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GC67LR6JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Crystallographic Investigations of 3,3,6,6 Tetramethylmorpholine 2,5 Dione’s Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons present in a molecule. In the case of 3,3,6,6-tetramethylmorpholine-2,5-dione, the ¹H NMR spectrum is relatively simple due to the high degree of symmetry in the molecule. The four methyl groups are chemically equivalent, resulting in a single, sharp signal. This indicates that all twelve protons of the methyl groups experience the same magnetic environment.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.45 | Singlet | 12H | 4 x CH₃ |

This table is based on predicted spectral data and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. For this compound, the ¹³C NMR spectrum shows distinct signals for the different carbon environments. sci-hub.se There are signals corresponding to the carbonyl carbons of the dione (B5365651) functionality, the quaternary carbons to which the methyl groups are attached, and the carbons of the methyl groups themselves.

| Chemical Shift (δ) ppm | Assignment |

| 170.4 | C=O (Ketone) |

| 58.3 | C(CH₃)₂ |

| 24.5 | CH₃ |

This table is based on typical chemical shift values for similar functional groups and available data. sci-hub.se

Two-Dimensional NMR Techniques (HMQC, HMBC) in Complex Derivative Analysis

While the NMR spectra of the parent compound are straightforward, the analysis of more complex derivatives of this compound often requires the use of two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). These experiments are instrumental in establishing connectivity between protons and carbons.

HSQC spectra correlate the chemical shifts of protons directly bonded to carbon atoms, allowing for the unambiguous assignment of proton and carbon signals. HMBC spectra, on the other hand, reveal correlations between protons and carbons that are separated by two or three bonds. This information is invaluable for piecing together the complete molecular framework of complex derivatives and confirming the positions of various substituents. The kinetic lability of certain derivatives can also be investigated using 2D NMR spectroscopy. researchgate.net

X-ray Diffraction Crystallography for Solid-State Structure Determination

Crystal Structure Analysis of this compound

The crystal structure of this compound has been determined by X-ray crystallography. sci-hub.se These studies confirm the cyclic structure of the molecule and provide accurate measurements of its geometric parameters. The analysis reveals the precise bond lengths between the carbon, nitrogen, and oxygen atoms within the morpholine (B109124) ring and the attached methyl groups.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.265(1) |

| b (Å) | 10.899(1) |

| c (Å) | 13.568(1) |

| β (°) | 98.68(1) |

| V (ų) | 916.1(2) |

| Z | 4 |

This data is from a specific crystallographic study and may vary slightly between different determinations. sci-hub.se

Conformational Analysis of the Morpholine Ring System in Solid State

In the solid state, the six-membered morpholine ring of this compound adopts a specific conformation to minimize steric strain. X-ray diffraction studies have shown that similar six-membered rings, such as that in 3,3,6,6-tetramethyl-1,2,4,5-tetroxane, adopt a chair conformation. researchgate.netresearchgate.net This conformation is generally the most stable for six-membered rings, as it minimizes both angular and torsional strain. The bulky tetramethyl substitution on the morpholine ring likely influences and stabilizes this chair-like conformation in the solid state. Conformational analysis of related piperazine-2,5-dione structures has also revealed different molecular shapes, such as 'C' and 'S' shapes, depending on the substituents. researchgate.net

Intermolecular Interactions and Packing Arrangements in Crystalline Form

The three-dimensional arrangement of this compound molecules in the solid state is determined by a network of intermolecular interactions. Although detailed packing diagrams for this specific compound are not widely published, its crystal structure has been established through X-ray crystallography. Based on its molecular structure, which contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl oxygen atoms of the amide and ester groups), the primary intermolecular force governing the crystal packing is expected to be hydrogen bonding.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used to identify the functional groups and probe the vibrational modes of a molecule. The IR spectrum of this compound provides a unique "fingerprint" corresponding to the stretching and bending vibrations of its constituent bonds. Depsipeptides, which contain both ester and amide linkages, show characteristic absorption bands for each group. nih.govacs.org

The spectrum of this compound displays several key absorption bands that confirm its structure. A strong, sharp peak observed at 3354 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide within the ring. The region between 2900 and 3000 cm⁻¹ contains bands corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the four methyl groups.

The most diagnostic region for this molecule is the carbonyl stretching region. Two distinct and strong absorption bands are observed: one at 1743 cm⁻¹, which is assigned to the C=O stretching vibration of the ester group, and another at 1677 cm⁻¹, attributed to the C=O stretching of the amide group (often referred to as the Amide I band). nih.gov The difference in frequency between these two carbonyl bands is indicative of the different electronic environments of the ester and amide functionalities within the six-membered ring. Additional strong bands in the fingerprint region, such as those at 1326 cm⁻¹ and 1154 cm⁻¹, correspond to C-N and C-O stretching vibrations, respectively.

Interactive Table: Vibrational Frequencies of this compound Note: Data sourced from experimental findings. The table below is interactive and can be sorted by clicking on the headers.

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3354 | Strong | N-H stretch |

| 2987 | Medium | Asymmetric C-H stretch (methyl) |

| 2932 | Medium | Symmetric C-H stretch (methyl) |

| 1743 | Very Strong | C=O stretch (ester) |

| 1677 | Strong | C=O stretch (Amide I) |

| 1472 | Strong | C-H bend (methyl) |

| 1326 | Strong | C-N stretch |

| 1154 | Very Strong | C-O stretch (ester) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. For this compound (molecular formula C₈H₁₃NO₃), the monoisotopic mass is 171.09 Da. epa.govncats.io In an electron ionization (EI) mass spectrum, this would correspond to a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 171.

Key fragmentation processes for this compound would likely involve:

Alpha-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. For instance, the loss of a methyl radical (•CH₃, 15 Da) from one of the quaternary carbons would lead to a fragment ion at m/z 156.

Loss of Neutral Molecules: The molecule can lose small, stable neutral molecules. A common loss from carbonyl compounds is carbon monoxide (CO, 28 Da), which would result in a fragment at m/z 143.

Ring Cleavage: The morpholine-dione ring can open and subsequently fragment in various ways. A characteristic cleavage could occur between the ester oxygen and its adjacent quaternary carbon, or between the amide nitrogen and a carbonyl group, leading to a variety of smaller fragment ions.

Interactive Table: Plausible Mass Spectrometry Fragmentation of this compound Note: This table presents a theoretical fragmentation pattern based on chemical principles. The table below is interactive and can be sorted by clicking on the headers.

| m/z Value | Proposed Fragment | Proposed Neutral Loss |

|---|---|---|

| 171 | [C₈H₁₃NO₃]⁺ | Molecular Ion [M]⁺ |

| 156 | [M - CH₃]⁺ | •CH₃ (Methyl radical) |

| 143 | [M - CO]⁺ | CO (Carbon monoxide) |

| 114 | [M - C₂H₅O]⁺• | •C₂H₅O (Ethoxy radical) or sequential losses |

| 86 | [C₄H₈NO]⁺ | Ring fragmentation product |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Application of Advanced Spectroscopic Methods in Biomolecular Analogs Research

Morpholine-2,5-diones are classified as cyclic didepsipeptides, which serve as important structural analogs to cyclic dipeptides found in nature. researchgate.net The detailed spectroscopic investigation of simpler model systems like this compound is crucial for building a fundamental understanding that can be applied to more complex biomolecules. nih.gov

These compounds are of significant interest as they can be used as monomers in ring-opening polymerization to synthesize polydepsipeptides. nih.gov These resulting polymers are biodegradable and have promising applications in the biomedical field, including for drug delivery systems and in tissue engineering. researchgate.netnih.gov

The spectroscopic techniques discussed previously are indispensable tools in this area of research.

FTIR Spectroscopy is used not only to confirm the identity and purity of the morpholine-2,5-dione (B184730) monomers but also to monitor the progress of polymerization reactions by observing the disappearance of the monomer's characteristic bands and the appearance of polymer bands. nih.govacs.org It is also a primary technique for analyzing the secondary structure (e.g., helices, sheets) of the resulting polydepsipeptides and other peptide-based materials. nih.gov

Mass Spectrometry is vital for confirming the successful synthesis of the monomer by verifying its molecular weight. In polymer research, specialized MS techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) are used to characterize the resulting polydepsipeptides, providing information on their molecular weight distribution. acs.org

Therefore, the advanced spectroscopic and crystallographic characterization of this compound provides not just a molecular portrait of the compound itself, but also essential data and foundational knowledge for the rational design and analysis of novel biomaterials derived from it.

Mechanistic Insights into Reactions of 3,3,6,6 Tetramethylmorpholine 2,5 Dione and Its Ring System

Ring-Opening Polymerization (ROP) Mechanisms

Ring-opening polymerization (ROP) is a primary method for converting morpholine-2,5-dione (B184730) monomers into poly(ester amide)s and polydepsipeptides. This process involves the cleavage of the ester or amide bond within the cyclic monomer, followed by the propagation of the polymer chain. The mechanism of ROP can be influenced by a variety of catalysts, including organometallic compounds and enzymes.

The catalytic ring-opening polymerization of morpholine-2,5-dione derivatives can proceed through several mechanistic pathways, largely dependent on the catalyst employed. Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to effectively polymerize alkyl-substituted morpholine-2,5-diones. nih.gov Kinetic studies of TBD-catalyzed ROP suggest a controlled polymerization process, yielding well-defined polymers. nih.gov However, at higher conversions, the polymerization rate can decrease, and the dispersity may increase, which is likely due to transesterification side reactions. nih.gov The use of a binary catalyst system, for instance, involving 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (B124793) (TU) cocatalyst, can provide enhanced control over the polymerization of substituted morpholine-2,5-diones. nih.govnih.gov

The mechanism often involves the activation of an initiating alcohol by the catalyst, which then attacks the carbonyl of the ester group in the monomer. This leads to the opening of the ring and the formation of a propagating chain end that can subsequently attack another monomer molecule. The choice of catalyst and reaction conditions is crucial for achieving high molecular weights and narrow molecular weight distributions in the resulting polymers. researchgate.net

Organic Tin Catalysts:

Organotin compounds, such as stannous octoate (Sn(Oct)₂), are commonly used catalysts for the ROP of cyclic esters, including morpholine-2,5-dione derivatives. However, their effectiveness with these specific monomers can be limited. Research has shown that with Sn(II) octanoate, only low molecular weight oligomers of morpholine-2,5-diones are typically obtained. rsc.org More complex organotin compounds, such as dialkyltin dialkoxides or diamides, can induce ring-opening, but the polymerization is often terminated by the formation of kinetically stable tin-containing cyclic products, preventing the formation of high molecular weight polymers. rsc.org For example, the reaction of certain morpholine-2,5-diones with R₂SnX₂ compounds (where R is an alkyl or aryl group and X is an alkoxide or amide) leads to ring-opened products that are capped by the tin moiety, thus halting further polymerization. rsc.org The proposed mechanism involves the insertion of the monomer into a tin-alkoxide or tin-amide bond, but subsequent intramolecular coordination can lead to stable, non-propagating species. rsc.orglupinepublishers.com

Enzyme Lipase Catalysts:

Enzymatic ROP using lipases offers a green and highly selective alternative for the synthesis of poly(ester amide)s from morpholine-2,5-diones. researchgate.net Lipases, which are hydrolases, can catalyze ester bond formation in non-aqueous environments. The proposed mechanism for lipase-catalyzed ROP involves the activation of the monomer at the enzyme's active site, typically a serine residue. nih.gov The serine hydroxyl group attacks the ester carbonyl of the morpholine-2,5-dione, leading to the formation of an acyl-enzyme intermediate and the opening of the ring. nih.gov The free amine end of the ring-opened monomer or a growing polymer chain then attacks the acyl-enzyme intermediate, releasing the elongated polymer chain and regenerating the active site of the enzyme. nih.gov A key characteristic of enzymatic polymerization is its potential for selectivity. However, racemization of both the amino acid and the hydroxy acid moieties can occur during the process. researchgate.net Enzymatic polymerization typically results in polydepsipeptides with a carboxylic acid group at one end and a hydroxyl group at the other. researchgate.net

Table 1: Comparison of Catalysts for ROP of Morpholine-2,5-dione Derivatives

| Catalyst Type | Advantages | Disadvantages |

|---|---|---|

| Organocatalysts (e.g., TBD, DBU/TU) | Good control over polymerization, can produce well-defined polymers. nih.govnih.gov | Potential for side reactions like transesterification at high conversions. nih.gov |

| Organic Tin (e.g., Sn(Oct)₂) | Commonly used for ROP of lactones. | Often results in low molecular weight oligomers; polymerization can be terminated by stable intermediates. rsc.org |

| Enzyme Lipases | Green and sustainable, high selectivity. researchgate.net | Can lead to racemization; may have slower reaction rates compared to metal catalysts. researchgate.net |

The ring-opening polymerization of morpholine-2,5-diones directly yields polydepsipeptides, which are alternating copolymers of α-hydroxy acids and α-amino acids. These polymers are a subclass of poly(ester amide)s. The structure of the resulting polymer is directly dictated by the substituents on the starting morpholine-2,5-dione monomer. For instance, the polymerization of 3,3,6,6-tetramethylmorpholine-2,5-dione would result in a polydepsipeptide with repeating units derived from α-aminoisobutyric acid and α-hydroxyisobutyric acid.

The properties of these polymers, such as their thermal stability and biodegradability, are a direct consequence of the presence of both ester and amide linkages in the polymer backbone. nih.gov The ROP of morpholine-2,5-diones is a powerful tool for creating a wide range of poly(ester amide)s with tailored properties for various applications, including in the biomedical field. researchgate.netresearchgate.net

Cyclization Reaction Mechanisms

The formation of the morpholine-2,5-dione ring system is a crucial step in the synthesis of the monomer required for ROP. This process typically involves an intramolecular cyclization of a linear precursor.

A common and effective method for the synthesis of this compound is through the "direct amide cyclization" of a linear precursor. sci-hub.se This precursor can be synthesized by coupling a 2-hydroxyalkanoic acid with a 2,2-dimethyl-2H-azirin-3-amine. sci-hub.se The subsequent cyclization is typically acid-catalyzed. For example, bubbling dry HCl gas through a solution of the linear precursor in a suitable solvent like toluene (B28343) at elevated temperatures can induce cyclization. sci-hub.se

Another established route involves the cyclization of N-(α-haloacyl)-α-amino acids. researchgate.net In this pathway, the carboxylate group of the amino acid acts as a nucleophile, attacking the carbon bearing the halogen to form the ester bond and close the six-membered ring. This reaction is often carried out in the presence of a base to deprotonate the carboxylic acid.

In the formation of depsipeptides and related cyclic structures like morpholine-2,5-diones, the intramolecular formation of an ester bond is often kinetically favored over the formation of an amide bond under certain conditions. Studies on prebiotic depsipeptide formation have shown that ester-mediated amide bond formation can be an efficient pathway. rsc.org This is attributed to the lower activation entropies associated with the ester-mediated pathway. rsc.org In the context of cyclization, the formation of the ester linkage first to create the six-membered ring is a common synthetic strategy.

The preference for ester bond formation can be explained by considering the nature of the nucleophiles and electrophiles involved. The carboxylate anion is a potent nucleophile for attacking an electrophilic carbon to form the ester, while the amine group is also nucleophilic for amide formation. However, the thermodynamics and kinetics of these competing cyclization reactions can be influenced by factors such as the solvent, temperature, and the presence of catalysts. In wet-dry cycles, which can mimic prebiotic conditions, ester bonds form more readily at lower temperatures than amide bonds. nih.gov Furthermore, ester bonds are more susceptible to hydrolysis than amide bonds, which suggests that under conditions where both can form, the more stable amide bond may accumulate over time in linear systems. researchgate.netresearchgate.net However, in the context of intramolecular cyclization to form a stable six-membered ring, the kinetic favorability of ester formation is often exploited in synthetic routes.

Substitution and Functionalization Reactions of the Morpholine-2,5-dione Core

The morpholine-2,5-dione ring system, a cyclic depsipeptide, serves as a versatile platform for chemical modification. Functionalization can be achieved either by incorporating functional groups into the monomer before cyclization or by modifying the resulting polymer after ring-opening polymerization (ROP). acs.orgresearchgate.net

Monomer-Based Functionalization: One primary strategy for functionalizing the morpholine-2,5-dione core involves the synthesis of the monomer from α-amino acids that already contain desired functional groups. researchgate.net For instance, amino acids with protected functional side chains, such as lysine (B10760008) or aspartic acid, can be used as precursors. researchgate.net This approach allows for the introduction of pendant amine or carboxylic acid functionalities onto the polymer backbone after polymerization and subsequent deprotection. researchgate.net This method is advantageous for creating polymers with specific, regularly spaced functionalities. For example, methionine-derived morpholine-2,5-diones have been synthesized and polymerized to create poly(ester amide)s (PEAs). acs.org The methionine residues in these polymers are then available for post-polymerization modification via "methionine click" chemistry, expanding the range of potential functionalities. acs.org

Post-Polymerization Functionalization: Alternatively, functional groups can be introduced after the polymer has been formed. This is often referred to as post-polymerization modification or polymer-analogous modification. rsc.orgimperial.ac.uk This strategy is useful when the desired functional groups might interfere with the polymerization process itself. imperial.ac.uk An example includes the synthesis of methionine-containing PEAs, which can then undergo facile "methionine click functionalization" to attach a variety of molecules. acs.org This allows for the creation of a library of related polymers from a single progenitor polymer, which is efficient for screening materials for specific applications. mcmaster.ca

The table below summarizes key strategies for functionalizing the morpholine-2,5-dione core and the resulting polymers.

| Functionalization Strategy | Description | Example | Reference |

| Pendant Group Incorporation | Synthesis of morpholine-2,5-dione monomers from amino acids with functional side chains (e.g., protected lysine, aspartic acid, or methionine). | Polymerization of methionine-derived morpholine-2,5-diones for later "click" reactions. | acs.orgresearchgate.net |

| Stimuli-Responsive Monomers | Synthesis of monomers like 3-(N-alkyl acetamides)-6-methyl-2,5-morpholine dione (B5365651) to create polymers that respond to environmental stimuli such as temperature. | Creating temperature-responsive polymers for drug delivery systems. | globethesis.com |

| Post-Polymerization Modification | Chemical modification of the polymer backbone after ring-opening polymerization. This is useful for functional groups that are incompatible with polymerization conditions. | "Methionine click" functionalization of poly(ester amide)s to attach various functional moieties. | acs.orgrsc.org |

These functionalization methods are crucial for tailoring the properties of the resulting polydepsipeptides, enabling their use in advanced applications such as drug delivery and tissue engineering. researchgate.net

Mechanisms of Degradation and Biodegradation of Derived Polymers

Hydrolytic Degradation: The initial and most critical step in the degradation of these PEAs is chemical hydrolysis. youtube.comresearchgate.net The process typically begins with the diffusion of water into the polymer matrix, particularly into the amorphous regions which are more accessible than the crystalline domains. researchgate.net Water molecules attack the electrophilic carbonyl carbon of the ester group, leading to chain scission. mdpi.com This reaction cleaves the polymer into shorter chains, creating new carboxylic acid and alcohol end groups. researchgate.netmdpi.com

This process can be autocatalytic, as the newly formed carboxylic acid end groups can lower the local pH and catalyze further ester bond cleavage. dntb.gov.ua As degradation proceeds, the polymer's molecular weight decreases, leading to a loss of mechanical integrity. researchgate.net Eventually, water-soluble oligomers and the original monomers (α-hydroxy acids and α-amino acids) are formed and released from the material. researchgate.net The degradation mechanism is often described as bulk erosion, where water penetrates the entire polymer matrix and degradation occurs throughout, rather than just at the surface. researchgate.netresearchgate.net

Biodegradation: Biodegradation involves the action of microorganisms and their enzymes on the polymer. core.ac.uk This process typically follows a multi-stage mechanism after the initial abiotic hydrolysis has reduced the polymer's molecular weight.

The key stages of biodegradation are outlined in the following table.

| Stage | Description | Key Processes |

| 1. Biodeterioration | The polymer's surface properties are modified by the presence of microorganisms, which adhere to and colonize the surface. | Adhesion and colonization of bacteria and fungi on the polymer surface. |

| 2. Biofragmentation | The polymer chains are broken down into smaller fragments, such as oligomers, dimers, and monomers. | Abiotic hydrolysis is followed by enzymatic action (e.g., by esterases, lipases) that accelerates the cleavage of ester bonds. core.ac.uknih.gov |

| 3. Assimilation | Microorganisms absorb and transport the low-molecular-weight fragments into their cells. | Transport of oligomers and monomers across the microbial cell membrane. |

| 4. Mineralization | The assimilated fragments are metabolized by the microorganisms, ultimately producing carbon dioxide, water, and biomass (in aerobic conditions) or methane (B114726) (in anaerobic conditions). | Intracellular metabolic pathways break down the chemical building blocks for energy and cell growth. |

Enzymes such as lipases, esterases, and proteases can catalyze the hydrolysis of the ester bonds in PEAs. rsc.orgnih.gov The rate and extent of enzymatic degradation are influenced by factors like the polymer's crystallinity, molecular weight, and hydrophilicity. nih.gov For instance, amorphous regions are more susceptible to enzymatic attack than crystalline regions. nih.gov The degradation products, being natural metabolites like amino acids and hydroxy acids, are generally considered biocompatible and can be safely processed by the body or the environment. uc.pt

3,3,6,6 Tetramethylmorpholine 2,5 Dione As a Precursor and Building Block in Advanced Organic Synthesis

Synthesis of Functionalized Polymers and Copolymers

The primary application of 3,3,6,6-tetramethylmorpholine-2,5-dione in polymer science is as a monomer for the synthesis of functionalized poly(ester amide)s. These polymers are gaining significant attention as they combine the beneficial properties of both polyesters and polyamides. The ester linkages provide a pathway for degradation, while the amide groups contribute to improved thermal and mechanical properties through strong intermolecular hydrogen bonding. mdpi.comresearchgate.net The ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives is a preferred method for producing PEAs with regular, random, or block copolymer structures. mdpi.comupc.edu

Integration into Biodegradable Polymers for Material Science

The incorporation of ester groups in the backbone of polymers derived from this compound makes them susceptible to hydrolysis, rendering them biodegradable. researchgate.net This characteristic is highly sought after for biomedical applications and environmentally friendly materials. The degradation rate can be controlled by altering the polymer's molecular structure, such as the inclusion of specific substituents or by copolymerization with other monomers like lactones. cmu.edu The resulting biodegradable polymers are explored for uses in drug delivery systems, surgical sutures, and tissue engineering scaffolds. upc.edunih.gov The molecular structure, including chain length and functional groups, is a key determinant of a polymer's biodegradability. mdpi.com

Design of Poly(ester amide)s with Tuned Properties

Poly(ester amide)s (PEAs) synthesized from morpholine-2,5-dione derivatives offer a high degree of tunability in their properties. mdpi.com By selecting appropriate monomers and polymerization methods, researchers can tailor characteristics such as the hydrophilic/hydrophobic balance, degradation rate, and mechanical strength. mdpi.comnih.gov The presence of both ester and amide bonds allows for a balance between the degradability of polyesters and the enhanced thermal and mechanical stability of polyamides. nih.govnih.gov For instance, copolymerization of morpholine-2,5-dione derivatives with comonomers like ε-caprolactone or lactide results in random copolymers with varied properties. upc.edu This versatility makes PEAs promising candidates for a wide range of applications, from medical devices to specialized packaging materials. cmu.edunih.gov

Development of Multiblock Copolymers

This compound can be used to create multiblock copolymers, which are polymers consisting of two or more different polymer chains linked together. These materials often exhibit unique properties derived from the combination of the different blocks. A common strategy involves the ring-opening polymerization of the morpholine-2,5-dione initiated by a macroinitiator, such as a hydroxy-terminated poly(ethylene glycol) (PEG). upc.edu This results in ABA or BAB triblock copolymers where the PEA segment provides biodegradable and mechanical characteristics, while the PEG segment imparts hydrophilicity and "stealth" properties for biomedical applications. nih.gov Such block copolymers are being investigated for their potential in creating advanced drug delivery vehicles and smart materials. upc.edunih.gov

Role in the Construction of Complex Molecular Architectures

Beyond linear polymers, dione-containing heterocyclic compounds are instrumental in building more complex molecular architectures. While specific examples for this compound are emerging, the general reactivity of related diones suggests its potential in synthesizing macrocycles and other intricate structures. The dual functionality of the morpholine-2,5-dione ring allows for controlled ring-opening and subsequent cyclization or linkage reactions. This can lead to the formation of sophisticated topologies that are of interest in supramolecular chemistry and materials science. For instance, the synthesis of cyclooctyne (B158145) end-functionalized poly(morpholine-2,5-dione)s has been reported, demonstrating the ability to introduce reactive handles for further modification and construction of complex architectures via click chemistry. nih.gov

Development of Novel Heterocyclic Derivatives for Research Applications

Heterocyclic compounds are foundational to medicinal chemistry and the development of new chemical entities. mdpi.com Morpholine-2,5-dione derivatives, including the tetramethylated variant, can serve as scaffolds for the synthesis of novel heterocyclic compounds. mdpi.comresearchgate.net The core ring can be chemically modified, or it can be opened to yield linear depsipeptides that can then be used in further synthetic transformations. These new derivatives are often explored for their potential biological activities, as heterocyclic structures are prevalent in a vast number of pharmaceuticals. mdpi.comlongdom.orgnih.gov The development of new synthetic routes to create diverse libraries of such compounds is an active area of research, aiming to discover molecules with unique properties for various scientific applications. researchgate.netmdpi.com

Comparison with Other Dione (B5365651) Building Blocks (e.g., Pyrrolidine-2,5-diones, Indane-1,3-diones)

This compound is one of several cyclic dione building blocks used in organic synthesis, each with distinct characteristics and applications.

Pyrrolidine-2,5-diones (Succinimides): These five-membered rings are a privileged scaffold in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including anticonvulsant and anticancer properties. nih.govresearchgate.net Their synthesis and functionalization are well-established. nih.gov Compared to the six-membered morpholine-2,5-dione, the five-membered ring has different conformational properties, which can influence the biological activity of its derivatives. Pyrrolidine-2,5-diones are typically used as side-chain functionalities or core scaffolds in small molecule drug design rather than for ring-opening polymerization to create biodegradable polymers. ebi.ac.uk

Indane-1,3-diones: This fused bicyclic dione is a versatile building block used in the synthesis of biologically active molecules, dyes for solar cells, and photoinitiators for polymerization. nih.govencyclopedia.pub Its rigid, planar structure and electron-accepting properties make it suitable for applications in materials science and medicinal chemistry. nih.govresearchgate.net Unlike morpholine-2,5-diones, which are primarily used for creating aliphatic poly(ester amide)s via ROP, indane-1,3-diones are not typically used as monomers for biodegradable polymers. Their chemistry is focused on modifications of the dione ring itself to build complex aromatic and heterocyclic systems. nih.gov

The table below provides a comparative overview of these dione building blocks.

| Feature | This compound | Pyrrolidine-2,5-diones (Succinimides) | Indane-1,3-diones |

|---|---|---|---|

| Ring Structure | 6-membered heterocyclic (with O and N) | 5-membered heterocyclic (with N) | Fused bicyclic aromatic/aliphatic |

| Primary Application | Monomer for biodegradable poly(ester amide)s via ROP | Scaffold for small molecule synthesis (medicinal chemistry) | Building block for dyes, photoinitiators, and bioactive compounds |

| Key Reaction Type | Ring-Opening Polymerization (ROP) | N-substitution, α-functionalization | Condensation, alkylation, Knoevenagel reaction |

| Resulting Polymer Type | Biodegradable Poly(ester amide)s | Not typically used for polymerization | Not typically used for polymerization |

| Structural Features | Contains both ester and amide linkages | Contains two amide (imide) linkages | Dicarbonyl adjacent to an aromatic ring |

Theoretical and Computational Studies of 3,3,6,6 Tetramethylmorpholine 2,5 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations are a cornerstone of modern computational chemistry, enabling the prediction of various molecular properties from first principles. For a molecule like 3,3,6,6-tetramethylmorpholine-2,5-dione, DFT can elucidate its stability, reactivity, and the nature of its chemical bonds. These calculations typically involve optimizing the molecule's geometry to find its lowest energy state and then computing various electronic properties.

Analysis of Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter for determining molecular stability.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable. For this compound, the HOMO would likely be localized on the nitrogen and oxygen atoms, which have lone pairs of electrons, while the LUMO would be centered on the antibonding π* orbitals of the carbonyl (C=O) groups.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and not from actual experimental or published computational results.)

| Parameter | Energy (eV) | Description |

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 6.3 | Indicates high kinetic stability |

Investigation of Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the reactive behavior of a molecule. These descriptors provide insight into the molecule's susceptibility to chemical reactions.

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. A hard molecule has a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A soft molecule has a small HOMO-LUMO gap and is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ = -χ).

Table 2: Hypothetical Chemical Reactivity Descriptors for this compound (Note: This data is illustrative and based on the hypothetical values from Table 1.)

| Descriptor | Value (eV) | Interpretation |

| Ionization Potential (I) | 7.5 | High energy required to remove an electron. |

| Electron Affinity (A) | 1.2 | Moderate energy released upon accepting an electron. |

| Electronegativity (χ) | 4.35 | Represents the overall electron-attracting tendency. |

| Chemical Hardness (η) | 3.15 | Indicates high stability and low reactivity. |

| Chemical Softness (S) | 0.317 | Corresponds to low reactivity. |

| Electrophilicity Index (ω) | 3.01 | Measures the capacity to act as an electrophile. |

Exploration of Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP surface is colored based on the electrostatic potential, where different colors represent different charge densities.

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would likely show strong negative potential (red) around the two carbonyl oxygen atoms due to their high electronegativity and lone pairs of electrons. These would be the primary sites for interaction with electrophiles or for hydrogen bonding. Positive potential (blue) would be expected around the hydrogen atoms of the methyl groups and potentially near the carbonyl carbons, indicating sites for nucleophilic attack.

Conformational Analysis and Energy Landscapes through Computational Methods

The six-membered morpholine-2,5-dione (B184730) ring is not planar and can adopt several different conformations, such as chair, boat, or twist forms. Conformational analysis aims to identify these stable arrangements (conformers) and determine their relative energies. Computational methods can be used to construct a potential energy surface (PES) that maps the energy of the molecule as a function of its geometry, revealing the lowest-energy (most stable) conformers and the energy barriers between them. For this compound, the bulky tetramethyl substitution would significantly influence the conformational preferences, likely favoring a specific chair or twist-boat conformation to minimize steric hindrance between the methyl groups.

Mechanistic Studies of Reactions via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, researchers can identify transition states and calculate activation energies. This provides a detailed understanding of the reaction's feasibility and kinetics. For this compound, mechanistic studies could explore reactions such as:

Ring-opening polymerization: Investigating the mechanism initiated by catalysts to form polyesters.

Hydrolysis: Modeling the breakdown of the ester and amide bonds in the ring under acidic or basic conditions.

Nucleophilic addition to carbonyl groups: Studying the reaction pathways when nucleophiles attack the electrophilic carbonyl carbons.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT and other quantum methods provide static pictures of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other time-dependent properties. An MD simulation of this compound could provide insights into:

The flexibility of the morpholine-dione ring.

The interactions of the molecule with solvent molecules (e.g., water).

The stability of different conformers at various temperatures.

The behavior of the molecule in a larger system, such as in a polymer matrix or near a biological membrane.

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, providing valuable insights that complement experimental data. Techniques such as Density Functional Theory (DFT) and other quantum-chemical methods are employed to calculate parameters like Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic transition energies (UV-Vis spectra). These theoretical calculations can aid in the structural elucidation of new compounds and in the interpretation of experimental spectra.

Despite the utility of these computational methods, a thorough search of the scientific literature and chemical databases did not yield specific studies focused on the theoretical prediction of spectroscopic parameters for this compound. While general methodologies for simulating IR spectra and other spectroscopic properties of organic compounds are well-established, dedicated computational research on this particular molecule is not publicly available.

General approaches to predicting spectroscopic parameters for a molecule like this compound would typically involve the following steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation using methods like DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

Frequency Calculations: Once the geometry is optimized, vibrational frequencies are calculated. These calculations predict the positions of absorption bands in the IR and Raman spectra. The results can be used to assign specific vibrational modes to the observed experimental peaks.

NMR Chemical Shift Calculations: The optimized molecular structure is then used to calculate NMR shielding tensors. These are then converted into chemical shifts, typically referenced against a standard compound like tetramethylsilane (TMS). This allows for the prediction of both ¹H and ¹³C NMR spectra.

Electronic Transition Calculations: Time-dependent DFT (TD-DFT) is often used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible range. This provides a theoretical UV-Vis absorption spectrum.

Without specific research on this compound, it is not possible to present detailed data tables of its predicted spectroscopic parameters. The application of the computational methods described above would be necessary to generate such data.

Emerging Research Directions and Future Perspectives on 3,3,6,6 Tetramethylmorpholine 2,5 Dione Research

Advancements in Asymmetric Synthesis of Morpholine-2,5-dione (B184730) Scaffolds

While 3,3,6,6-tetramethylmorpholine-2,5-dione is an achiral molecule due to the gem-dimethyl substitution at its C3 and C6 positions, the broader class of morpholine-2,5-dione (MD) scaffolds includes a vast number of chiral derivatives. The stereochemistry of these monomers is critical as it directly translates to the tacticity and secondary structure of the resulting polymers, influencing their physical properties and biodegradability. Consequently, significant research has focused on developing stereoselective and asymmetric synthetic routes to access optically pure MDs.

Recent advancements in this area have moved beyond classical methods, which often require stoichiometric chiral starting materials, to more efficient catalytic approaches. semanticscholar.org Key strategies include:

Catalytic Asymmetric Hydrogenation: Transition-metal catalysts, such as bisphosphine-rhodium complexes, have been successfully used for the asymmetric hydrogenation of unsaturated dehydromorpholine precursors to yield 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.orgnih.gov

Enantioselective Annulation: Chiral phosphoric acids have been employed as catalysts for the enantioselective synthesis of C3-substituted morpholinones from arylglyoxals and amino alcohols, proceeding through a domino [4+2] heteroannulation. researchgate.net

Palladium-Catalyzed Hydroamination: Stereoselective synthesis of 2,5-disubstituted morpholines has been achieved using a palladium-catalyzed hydroamination as the key cyclization step, yielding products as a single diastereomer. rsc.org

Substrate-Controlled Diastereoselective Synthesis: Routes commencing with enantiopure epoxides and amino alcohols provide an effective method for producing trans-2,5-disubstituted morpholine (B109124) derivatives. nih.gov

These methods provide a powerful toolkit for creating a wide array of chiral MD monomers, which serve as the foundation for synthesizing stereocontrolled polydepsipeptides.

Exploration of Novel Catalytic Systems for Ring-Opening Polymerization

The ring-opening polymerization (ROP) of morpholine-2,5-diones is the primary method for producing high-molecular-weight poly(ester-amide)s (PEAs) or polydepsipeptides. The choice of catalyst is paramount for controlling the polymerization, and research is actively exploring systems that offer high activity, selectivity, and tolerance to functional groups.

Historically, metal-based catalysts such as tin(II) octoanoate (Sn(Oct)₂) have been used. However, these catalysts often require high temperatures and can lead to uncontrolled polymerizations and side reactions, particularly with sterically hindered monomers. researchgate.netrsc.org For instance, certain substituted MDs, like (3S,6S)-3-isopropyl-6-methyl-morpholine-2,5-dione, show very limited reactivity with Sn(Oct)₂, yielding only low molecular weight oligomers. rsc.org Given the significant steric hindrance of this compound, traditional metal catalysts are expected to be largely ineffective.

The exploration of novel catalytic systems has therefore become a major research thrust, with a strong focus on organocatalysis.

| Catalyst Type | Examples | Advantages | Limitations |

| Metal-Based | Sn(Oct)₂, Organotin compounds | High activity for some simple lactones. | Often requires high temperatures; poor control over dispersity; potential metal contamination; low activity for sterically hindered monomers. rsc.org |

| Organobase | TBD, DBU | Metal-free; high activity. | Polymerization can be uncontrolled, leading to broad dispersities and formation of cyclic byproducts. researchgate.net |

| Binary Organocatalytic | DBU/Thiourea (B124793) (TU) | Excellent control over molecular weight and low dispersity (Đ < 1.2); operates under mild conditions. researchgate.net | Requires careful optimization of catalyst/co-catalyst ratio. |

Modern research strongly favors binary organocatalytic systems. Strong Brønsted bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have emerged as powerful catalysts. nih.gov When used alone, they can lead to uncontrolled polymerizations. However, when paired with a hydrogen-bond-donating co-catalyst, such as a thiourea (TU), these systems exhibit remarkable control. researchgate.net The thiourea activates the monomer towards nucleophilic attack while the base activates the initiating alcohol, enabling controlled ROP even for monomers with bulky side groups. This dual activation approach is considered the most promising strategy for the challenging polymerization of highly substituted monomers like this compound.

Integration of this compound into Advanced Polymeric Systems

The integration of this compound into advanced polymeric systems is driven by the unique properties conferred by the gem-dimethyl groups. These substitutions are expected to significantly impact the thermal stability, degradability, and recyclability of the resulting poly(ester-amide)s.

The gem-dimethyl effect, also known as the Thorpe-Ingold effect, can lower the ceiling temperature of the polymer, making it more amenable to chemical recycling via depolymerization back to the pristine monomer. pku.edu.cnresearchgate.net This positions polymers derived from this monomer as excellent candidates for developing a circular materials economy, addressing the challenges of plastic waste.

Furthermore, the steric bulk of the tetramethyl groups is anticipated to enhance the polymer's properties in several ways:

Increased Thermal Stability: The restricted bond rotation along the polymer backbone can lead to a higher glass transition temperature (Tg) compared to non-substituted analogues. researchgate.net

Enhanced Hydrolytic Stability: The methyl groups can sterically shield the adjacent ester linkages from hydrolytic attack, potentially tuning the degradation rate of the material for long-term applications.

Modified Crystallinity: The absence of stereocenters and the regular, bulky structure may lead to semicrystalline materials with distinct mechanical properties. pku.edu.cn

Advanced polymeric architectures can be achieved by using functional initiators in the ROP process. For example, using an initiator containing a cyclooctyne (B158145) group allows for the synthesis of end-functionalized polymers. nih.gov These "clickable" polymers can then be integrated into more complex systems, such as block copolymers or surface-grafted materials, via strain-promoted azide-alkyne cycloaddition (SPAAC), opening avenues for applications in targeted drug delivery and advanced biomaterials. nih.gov

Challenges and Opportunities in the Synthesis and Application of Morpholine-2,5-dione Derivatives

The development of MD-based materials involves a distinct set of challenges and opportunities, many of which are amplified in the case of the 3,3,6,6-tetramethyl derivative.

| Aspect | Challenges | Opportunities |

| Monomer Synthesis | The synthesis of MDs is a multi-step process that can be lower-yielding than for other cyclic esters. researchgate.netresearchgate.net The steric hindrance of precursors for the tetramethyl derivative could complicate the final intramolecular cyclization step. | The gem-dimethyl effect can favor intramolecular cyclization over competing intermolecular reactions, potentially improving the yield of the desired six-membered ring. nih.gov |

| Polymerization | The extreme steric hindrance of this compound makes its polymerization thermodynamically and kinetically challenging, likely resulting in a low ceiling temperature and requiring highly active catalysts. rsc.org | The low ceiling temperature is a key enabler for chemical recycling, allowing for efficient depolymerization back to the monomer under mild conditions, which is a major opportunity for sustainable materials. pku.edu.cnresearchgate.net |

| Polymer Properties | The bulky structure may lead to brittleness if not properly controlled through copolymerization or blending. | The gem-dimethyl substitution can enhance thermal and hydrolytic stability, leading to more durable materials with tunable degradation profiles. researchgate.netnih.gov |

| Applications | High material cost and complex synthesis may limit use to high-value applications. | The combination of biodegradability, enhanced stability, and chemical recyclability makes these polymers highly attractive for advanced biomedical applications (e.g., surgical implants, long-term drug delivery) and sustainable plastics. pku.edu.cnresearchgate.net |

The primary challenge lies in achieving efficient, controlled polymerization of this sterically demanding monomer. Overcoming this hurdle will unlock the significant opportunities presented by the resulting polymer's unique combination of stability and recyclability.

Cross-Disciplinary Research Synergies with Related Chemical Classes

Research on this compound benefits from and contributes to several related scientific fields, creating powerful cross-disciplinary synergies.

Polyesters and Polyamides: Polymers from MDs are polydepsipeptides, which are hybrids of polyesters and polyamides. They bridge the gap between these two major classes of polymers, combining the degradability of polyesters with the superior thermal and mechanical properties of polyamides. This synergy with polymer science is crucial for designing next-generation biomaterials. nih.gov

Medicinal Chemistry: The morpholine ring is a well-established pharmacophore in drug discovery, while the gem-dimethyl group is a common structural motif used to enhance metabolic stability, conformational rigidity, and binding affinity of drug candidates. nih.gov This overlap offers opportunities to design polymer-drug conjugates or drug delivery systems where the polymer backbone itself has favorable biological interactions.

Sustainable Chemistry: The principle of using gem-dimethyl substitution to facilitate controlled polymerization and depolymerization is a key strategy in the design of chemically recyclable polymers. pku.edu.cnresearchgate.net Research on this monomer directly contributes to the broader field of green chemistry and the development of a circular economy for plastics.

Peptide Nucleic Acids (PNAs): In the field of synthetic biology, gem-dimethyl groups have been installed on the backbone of PNA monomers to pre-organize their conformation and control the hybridization properties with DNA and RNA. rsc.org The conformational constraints imposed by the tetramethyl substitution in the MD ring provide analogous insights into controlling polymer chain architecture, linking this research to supramolecular chemistry and biochemistry.

By leveraging knowledge from these diverse areas, the future development of materials based on this compound can be accelerated, leading to innovative solutions in medicine, materials science, and sustainability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.